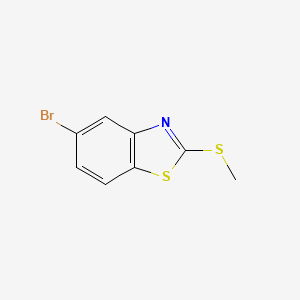

5-Bromo-2-(methylthio)benzothiazole

Overview

Description

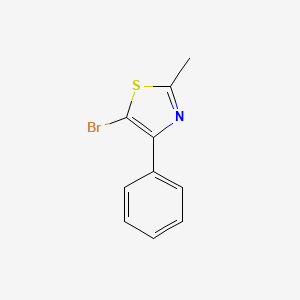

5-Bromo-2-(methylthio)benzothiazole is a chemical compound with the molecular formula C8H6BrNS2 and a molecular weight of 260.2 g/mol. It is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes compounds like 5-Bromo-2-(methylthio)benzothiazole, has been achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses a simple, green, and efficient process that synthesizes benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

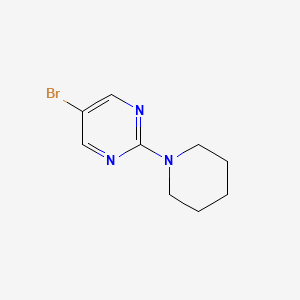

The molecular structure of 5-Bromo-2-(methylthio)benzothiazole is characterized by a benzothiazole ring substituted with a bromine atom and a methylthio group . The molecule is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings .Physical And Chemical Properties Analysis

5-Bromo-2-(methylthio)benzothiazole is a solid compound . Its melting point is between 75-80 °C . The compound has an empirical formula of C8H6BrNS and a molecular weight of 228.11 .Scientific Research Applications

Analytical Chemistry

5-Bromo-2-(methylthio)benzo[d]thiazole: is utilized in analytical chemistry for the development of various analytical methods. Its unique structure allows it to be a part of complex chemical reactions that can be analyzed and studied to understand reaction mechanisms and kinetics .

Molecular Biology & Genomics

In molecular biology and genomics, this compound serves as a precursor or an intermediate in the synthesis of molecules that can bind to DNA or RNA, thereby affecting gene expression and regulation. This has implications in understanding genetic diseases and developing gene therapies .

Pharmaceutical Research

The benzothiazole ring is a common motif in many pharmaceuticals5-Bromo-2-(methylthio)benzo[d]thiazole is used in the synthesis of compounds with potential analgesic and anti-inflammatory properties, which could lead to the development of new medications .

Materials Science

In materials science, this compound can be used to synthesize novel materials with specific optical or electronic properties. It could be used in creating new types of sensors or in the field of optoelectronics .

Environmental Science

5-Bromo-2-(methylthio)benzo[d]thiazole: may be used in environmental science to study the degradation of similar organic compounds in the environment or to develop new methods for the detection of pollutants .

Synthetic Organic Chemistry

This compound is a valuable building block in synthetic organic chemistry. It can be used to construct more complex molecules through various organic reactions, such as coupling reactions or as a ligand in metal-catalyzed transformations .

Clinical Diagnostics

Due to its specific chemical properties, 5-Bromo-2-(methylthio)benzo[d]thiazole can be used in the development of diagnostic reagents and assays that help in the detection of diseases or the measurement of biological markers .

Greener Chemistry

As part of the push towards greener chemistry, this compound can be explored for its potential use in developing environmentally friendly synthetic pathways, reducing the use of hazardous substances in chemical synthesis .

properties

IUPAC Name |

5-bromo-2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLEPVOELTZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384225 | |

| Record name | 5-Bromo-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylthio)benzo[d]thiazole | |

CAS RN |

203395-29-3 | |

| Record name | 5-Bromo-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.